molecular formula C22H19N5O3S B11449915 2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11449915
M. Wt: 433.5 g/mol
InChI Key: ZSNKCMHFBHMHLQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe benzylsulfanyl and nitrophenyl groups are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .

Scientific Research Applications

2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19N5O3S/c28-18-11-5-10-17-19(18)20(15-8-4-9-16(12-15)27(29)30)26-21(23-17)24-22(25-26)31-13-14-6-2-1-3-7-14/h1-4,6-9,12,20H,5,10-11,13H2,(H,23,24,25)

InChI Key

ZSNKCMHFBHMHLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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